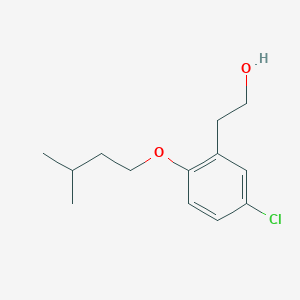

3-Chloro-6-iso-pentoxyphenethyl alcohol

Description

3-Chloro-6-iso-pentoxyphenethyl alcohol (CAS: Not provided in evidence) is a synthetic aromatic alcohol with a phenethyl backbone (C₆H₅-CH₂-CH₂-OH) substituted at positions 3 and 6. The 3-position bears a chlorine atom, while the 6-position is functionalized with an iso-pentoxy group (O-CH₂CH₂CH(CH₃)₂). Its molecular formula is C₁₃H₁₉ClO₂, with an estimated molecular weight of 242.7 g/mol (calculated from substituent contributions).

Properties

IUPAC Name |

2-[5-chloro-2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO2/c1-10(2)6-8-16-13-4-3-12(14)9-11(13)5-7-15/h3-4,9-10,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBZDWJJZDOYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iso-pentoxyphenethyl alcohol typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a phenethyl alcohol derivative followed by the introduction of an iso-pentoxy group through etherification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-6-iso-pentoxyphenethyl alcohol may involve large-scale batch reactors where the chlorination and etherification steps are optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iso-pentoxyphenethyl alcohol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the alcohol group into a hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are often employed.

Major Products Formed

Oxidation: Formation of 3-Chloro-6-iso-pentoxybenzaldehyde or 3-Chloro-6-iso-pentoxybenzoic acid.

Reduction: Formation of 3-Chloro-6-iso-pentoxyphenethyl hydrocarbon.

Substitution: Formation of 3-Methoxy-6-iso-pentoxyphenethyl alcohol or 3-Cyano-6-iso-pentoxyphenethyl alcohol.

Scientific Research Applications

3-Chloro-6-iso-pentoxyphenethyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iso-pentoxyphenethyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Challenges: The iso-pentoxy group’s steric bulk complicates regioselective synthesis compared to smaller alkoxy groups (e.g., methoxy in lignin monomers ).

- Environmental Impact: No direct data exist on the biodegradability of 3-Chloro-6-iso-pentoxyphenethyl alcohol, but halogenated aromatics generally require advanced remediation techniques (e.g., microbial degradation pathways noted for lignin derivatives ).

- Toxicity : Structural analogs like 2-Chloro-6-fluoro-3-methylbenzyl alcohol are labeled as hazardous (flammable, irritant), suggesting similar handling precautions for the target compound.

Biological Activity

3-Chloro-6-iso-pentoxyphenethyl alcohol is an organic compound noted for its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

3-Chloro-6-iso-pentoxyphenethyl alcohol features a chlorinated phenyl ring and an iso-pentoxy group attached to a phenethyl alcohol moiety. Its unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Biological Activity

Potential Therapeutic Applications:

Research indicates that 3-Chloro-6-iso-pentoxyphenethyl alcohol may exhibit various biological activities, including:

- Antimicrobial Effects: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes involved in metabolic pathways or bind to receptors that alter cellular signaling processes. This modulation can lead to various biochemical effects, including:

- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or inflammation.

- Receptor Interaction: It could bind to cell surface receptors, influencing signal transduction pathways.

Case Studies

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial properties of 3-Chloro-6-iso-pentoxyphenethyl alcohol against common pathogens.

- Methodology: In vitro assays were conducted using bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Results: The compound demonstrated significant inhibitory effects on bacterial growth at concentrations of 50 µg/mL.

-

Anti-inflammatory Study:

- Objective: To assess the anti-inflammatory potential in a murine model of inflammation.

- Methodology: Mice were treated with varying doses of the compound, followed by induction of inflammation.

- Results: A dose-dependent reduction in inflammatory markers (TNF-alpha and IL-6) was observed, indicating potential therapeutic effects.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chloro-6-iso-pentoxyphenethyl alcohol | Chlorinated Phenethyl Alcohol | Antimicrobial, Anti-inflammatory |

| 3-Chloro-6-iso-pentoxyphenol | Chlorinated Phenol | Antioxidant, Antimicrobial |

| 3-Chloro-6-iso-pentoxybenzaldehyde | Chlorinated Benzaldehyde | Moderate antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.